

"Ethyl 5-hexenoate" CAS number 54653-25-7

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Compound of Interest

Compound Name: Ethyl 5-hexenoate

CAS No.: 54653-25-7

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An In-Depth Technical Guide to **Ethyl 5-hexenoate** (CAS 54653-25-7): Properties, Synthesis, and Reactivity

Introduction and Overview

Ethyl 5-hexenoate (CAS Number: 54653-25-7) is an organic compound classified as an unsaturated ester.^[1] Structurally, it is the ethyl ester of 5-hexenoic acid, featuring a six-carbon chain with a terminal double bond between C5 and C6 and an ethyl ester functional group at C1. This bifunctional nature—possessing both a nucleophilic alkene and an electrophilic carbonyl center—makes it a versatile building block in synthetic organic chemistry.^[1] Its molecular formula is C₈H₁₄O₂, with an average molecular weight of approximately 142.20 g/mol.^{[2][3]}

This guide provides a technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol via Fischer esterification, its characteristic chemical reactivity, analytical signatures, and essential safety information. The insights herein are intended to facilitate its effective use as a synthon for more complex molecular architectures.

Physicochemical Properties

Ethyl 5-hexenoate is typically a colorless to pale yellow liquid with a characteristic fruity odor. [1] It is less dense than water and exhibits solubility in common organic solvents, a property governed by its hydrophobic hydrocarbon chain and polar ester group.[1] Key quantitative properties are summarized below.

Property	Value	Source(s)
CAS Number	54653-25-7	[4][5]
Molecular Formula	C ₈ H ₁₄ O ₂	[2][6]
Molecular Weight	142.20 g/mol	[3][6]
Appearance	Colorless clear liquid	[1][4]
Specific Gravity	0.902 - 0.912 @ 25°C	[4]
Boiling Point	40°C @ 4 mmHg	[6]
Refractive Index	1.430 - 1.439 @ 20°C	[4]
Flash Point	58.33 °C (137.00 °F)	[4]
Purity	Typically ≥97%	[6][7]

Synthesis: Fischer Esterification of 5-Hexenoic Acid

The most direct and common method for preparing **ethyl 5-hexenoate** is the Fischer esterification of its parent carboxylic acid (5-hexenoic acid) with ethanol, catalyzed by a strong acid. This is a reversible, equilibrium-driven process.[8][9]

Causality of the Experimental Design

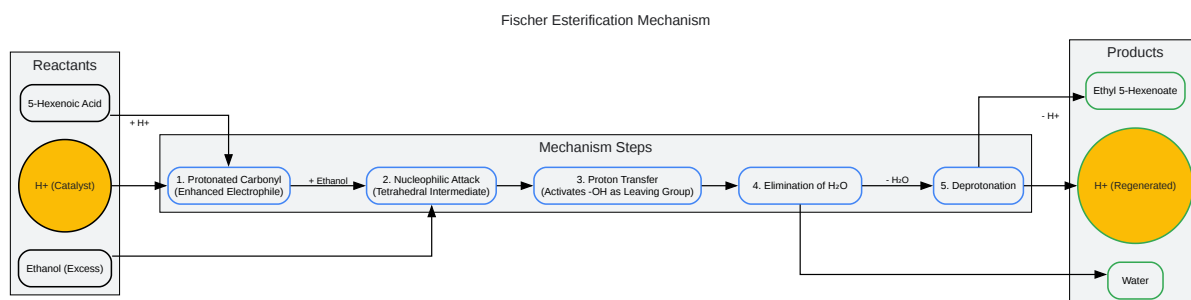
The reaction's success hinges on manipulating the equilibrium to favor the ester product. This is achieved by two primary strategies:

- **Use of Excess Reagent:** Employing a large excess of the alcohol (ethanol) shifts the equilibrium towards the products, according to Le Châtelier's principle.[8][10] Ethanol is often used as the solvent for this purpose.

- **Removal of Water:** As water is a product, its removal during the reaction will also drive the equilibrium forward. This can be done with a Dean-Stark apparatus or by using a dehydrating agent.[9]

The acid catalyst (e.g., H_2SO_4) is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[9]

Workflow Diagram: Fischer Esterification Mechanism



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Caption: The acid-catalyzed mechanism for producing esters.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **ethyl 5-hexenoate**.

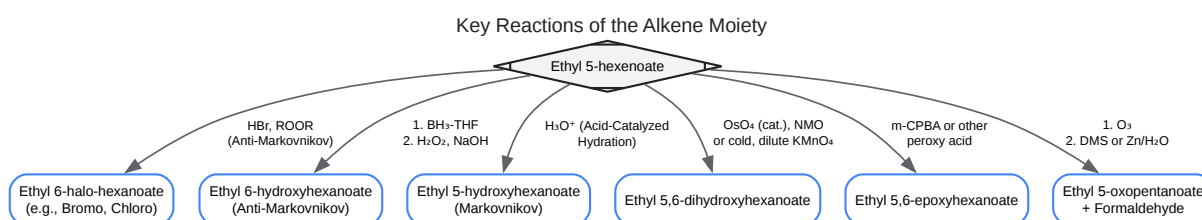
- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hexenoic acid (e.g., 11.4 g, 0.1 mol).

- **Reagent Addition:** Add absolute ethanol (e.g., 100 mL, ~1.7 mol). The ethanol acts as both reactant and solvent. Begin stirring.
- **Catalyst Addition:** Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirring solution. Causality: This provides the H⁺ catalyst required to activate the carboxylic acid.
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. Causality: Heating increases the reaction rate and ensures it reaches equilibrium.
- **Cooling and Quenching:** After the reflux period, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing 100 mL of cold water.
- **Extraction:** Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers. Causality: The ester is more soluble in the organic solvent, allowing its separation from the water-soluble ethanol and sulfuric acid.
- **Washing:** Wash the combined organic layers sequentially with:
 - 50 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Causality: This neutralizes the sulfuric acid catalyst and removes any unreacted 5-hexenoic acid.
 - 50 mL of saturated aqueous sodium chloride (brine). Causality: This helps to break up any emulsions and begins the drying process by removing bulk water.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent (diethyl ether) using a rotary evaporator.
- **Purification:** The resulting crude ester can be purified by fractional distillation under reduced pressure (lit. bp: 40°C at 4 mmHg) to yield pure **ethyl 5-hexenoate**.[\[6\]](#)

Key Chemical Reactivity

The reactivity of **ethyl 5-hexenoate** is dominated by its terminal alkene, which readily undergoes electrophilic addition reactions.[11][12] The ester functional group is comparatively stable but can be hydrolyzed under acidic or basic conditions.

Reactivity Map of the Alkene Moiety



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Caption: Electrophilic addition and cleavage reactions at the C5-C6 double bond.

Discussion of Key Reactions

- **Hydroboration-Oxidation:** This two-step sequence is a cornerstone reaction for converting terminal alkenes into primary alcohols.[13] It proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry, yielding ethyl 6-hydroxyhexanoate. This provides a valuable method for functionalizing the terminal carbon.
- **Acid-Catalyzed Hydration:** Treatment with aqueous acid (e.g., dilute H₂SO₄) leads to the Markovnikov addition of water across the double bond.[11][13] The reaction proceeds via the more stable secondary carbocation intermediate at C5, yielding ethyl 5-hydroxyhexanoate.
- **Epoxidation:** Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide (oxirane).[11] The resulting ethyl 5,6-epoxyhexanoate is a highly useful intermediate, as the strained epoxide ring can be opened by a variety of nucleophiles to introduce diverse functionalities.

- Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) breaks the carbon-carbon bond, yielding two carbonyl compounds.^[14] For **ethyl 5-hexenoate**, this reaction produces ethyl 5-oxopentanoate and formaldehyde.

Spectroscopic and Analytical Characterization

While experimental spectra should always be obtained for confirmation, the structure of **ethyl 5-hexenoate** allows for the confident prediction of its key spectroscopic signatures.^{[15][16][17]}

Technique	Predicted Signature	Structural Rationale
¹ H NMR	δ ~5.8 ppm (ddt, 1H) δ ~5.0 ppm (m, 2H) δ ~4.1 ppm (q, 2H) δ ~2.3 ppm (t, 2H) δ ~2.1 ppm (q, 2H) δ ~1.7 ppm (p, 2H) δ ~1.2 ppm (t, 3H)	CH=CH ₂ CH=CH ₂ -O-CH ₂ -CH ₃ - CH ₂ -COO--CH ₂ -CH=CH ₂ -CH ₂ - CH ₂ -CH ₂ --O-CH ₂ -CH ₃
¹³ C NMR	δ ~173 ppm δ ~138 ppm δ ~115 ppm δ ~60 ppm δ ~33 ppm δ ~30 ppm δ ~24 ppm δ ~14 ppm	C=O (Ester) CH=CH ₂ CH=CH ₂ - O-CH ₂ -CH ₃ CH ₂ -COO-CH ₂ - CH=CH ₂ -CH ₂ -CH ₂ -CH ₂ --O- CH ₂ -CH ₃
IR Spectroscopy	~3077 cm ⁻¹ (weak) ~2950 cm ⁻¹ (strong) ~1735 cm ⁻¹ (strong) ~1640 cm ⁻¹ (medium) ~1180 cm ⁻¹ (strong)	=C-H stretch sp ³ C-H stretch C=O stretch (Ester) C=C stretch (Alkene) C-O stretch (Ester)
Mass Spec (EI)	m/z = 142 (M ⁺) m/z = 97 m/z = 88 m/z = 69	Molecular Ion [C ₈ H ₁₄ O ₂] ⁺ [M - OCH ₂ CH ₃] ⁺ McLafferty Rearrangement [CH ₂ =CH(CH ₂) ₂] ⁺

Applications and Research Utility

Ethyl 5-hexenoate is primarily valued as a versatile intermediate in organic synthesis.

- Synthetic Building Block: Its two distinct functional groups can be manipulated selectively. The alkene can be transformed into alcohols, halides, epoxides, or aldehydes, while the

ester can be hydrolyzed to the carboxylic acid or reduced to a primary alcohol. This allows for the synthesis of complex linear molecules with defined functionalities at each end.

- **Polymer Chemistry:** The terminal alkene functionality makes it a potential monomer for polymerization reactions.
- **Flavor and Fragrance:** As an ester with a fruity scent, it has applications in the flavor and fragrance industries.[\[1\]](#)[\[18\]](#)
- **Drug Discovery:** In drug development, molecules like **ethyl 5-hexenoate** can serve as starting materials or "scaffolds" for synthesizing novel bioactive compounds or for creating linker molecules used in antibody-drug conjugates (ADCs).

Safety and Handling

Ethyl 5-hexenoate should be handled by technically qualified personnel in a well-ventilated laboratory, following standard safety procedures.[\[19\]](#)

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[6\]](#)[\[19\]](#)
- **GHS Precautionary Statements:** P261 (Avoid breathing vapor), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[6\]](#)[\[19\]](#)
- **Handling:** Keep away from heat, sparks, and open flames. Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[20\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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